2-Bromo-5-methoxybenzaldehyde
Overview
Description
2-Bromo-5-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H7BrO2 and its molecular weight is 215.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401439. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectral and Structural Studies
Spectroscopic studies, specifically Fourier-transform infrared spectroscopy (FT-IR) and Fourier-transform Raman spectroscopy (FT-Raman), have been used to analyze 5-bromo-2-methoxybenzaldehyde (a compound closely related to 2-Bromo-5-methoxybenzaldehyde). These studies provide insights into the molecular structure and electronic properties of the compound. Computational methods such as density functional theory (DFT) have been applied to predict stable conformers and optimized geometrical parameters. Such studies are crucial in understanding the molecular interactions and stability of these compounds (Balachandran, Santhi, & Karpagam, 2013).
Synthesis and Antioxidant Activity
Synthesis techniques have been developed for compounds structurally similar to this compound. These techniques involve chlorination and bromination processes. The synthesized compounds are further evaluated for their antioxidant activities. Such studies are significant in exploring the potential health benefits and therapeutic applications of these compounds (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
Crystal structure determination through X-ray diffraction has been employed for compounds like 5-Bromo-2-hydroxybenzaldehyde. Such analyses reveal the planarity and conformation of molecules, providing critical insights into their chemical reactivity and potential applications in drug design (Chumakov, Petrenko, Codita, Tsapkov, Poirier, & Gulea, 2014).
Application in Drug Synthesis
In the context of drug discovery, this compound-related compounds have been utilized as intermediates. Improvements in synthesis processes, such as telescoping processes, have enhanced the efficiency and yield of these intermediates, expediting drug discovery and development (Nishimura & Saitoh, 2016).
Environmental and Biological Analysis
Compounds structurally related to this compound have been used in developing methods for detecting and quantifying metal ions like copper in environmental and biological samples. Such methods are crucial for environmental monitoring and assessing metal exposure in living organisms (Devireddy, Saritha, & Reddy, 2014).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that aldehydes can react with various biological molecules, including proteins and dna, which could potentially influence their function .
Mode of Action
It’s known that aldehydes can form adducts with nucleophilic sites in biological molecules, such as the n-terminus of proteins or nucleobases in dna . This could potentially alter the function of these molecules, leading to various downstream effects.
Biochemical Pathways
Given its potential to react with proteins and dna, it could potentially influence a wide range of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Its solubility and lipophilicity, which can impact its bioavailability, have been predicted . It has a predicted logP value of 2.06, suggesting moderate lipophilicity, which could influence its absorption and distribution . Its predicted water solubility is low, at 0.17 mg/ml .
Result of Action
Its potential to form adducts with proteins and dna could lead to changes in their function, potentially influencing cellular processes .
Biochemical Analysis
Biochemical Properties
2-Bromo-5-methoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in redox reactions, where it can act as an electron donor or acceptor. This compound interacts with enzymes such as superoxide dismutases and glutathione reductase, which are involved in maintaining cellular redox homeostasis. The interactions between this compound and these enzymes can lead to the modulation of their activity, thereby influencing cellular oxidative stress levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can disrupt cellular antioxidation systems, leading to increased oxidative stress and potential cell damage. This disruption can affect cell signaling pathways that rely on redox-sensitive proteins, ultimately altering gene expression patterns and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding interactions with biomolecules such as enzymes and proteins. For example, it can inhibit the activity of superoxide dismutases by binding to their active sites, thereby reducing their ability to neutralize reactive oxygen species. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including persistent oxidative stress and altered metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant toxic effects. Studies have shown that high doses of this compound can cause oxidative damage, inflammation, and even cell death in animal tissues. These adverse effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. It can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups to the molecule, making it more water-soluble and easier to excrete. This compound can also affect metabolic flux by altering the levels of key metabolites involved in energy production and detoxification processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it can exert its biochemical effects. The distribution of this compound within tissues can also influence its overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biochemical and cellular effects .
Properties
IUPAC Name |
2-bromo-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-7-2-3-8(9)6(4-7)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKTMIWQCNZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10322503 | |
Record name | 2-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7507-86-0 | |
Record name | 7507-86-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401439 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10322503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-5-methoxybenzaldehyde a useful reagent in organic synthesis?
A: this compound serves as a valuable precursor in organic synthesis due to its reactive nature and versatility. The presence of both an aldehyde group and a bromine atom allows for diverse chemical transformations. Specifically, the bromine atom participates readily in palladium-catalyzed Suzuki cross-coupling reactions. This reaction enables the formation of a new carbon-carbon bond, linking the benzaldehyde moiety to a variety of boronic acid derivatives. [, , ]
Q2: How is this compound utilized in the synthesis of chrysene derivatives?
A: Researchers employ this compound as a starting material to access phenolic derivatives of chrysene, a PAH classified as a potential carcinogen. The synthetic strategy involves a Suzuki cross-coupling reaction between this compound and either naphthalene-2-boronic acid or 6-methoxynaphthalene-2-boronic acid. This crucial step forms a biaryl intermediate, setting the stage for further chemical transformations to ultimately construct the tricyclic chrysene framework. []
Q3: Can you elaborate on the role of this compound in the synthesis of phenanthro[3,2-b][1]benzothiophene derivatives?
A: this compound plays a pivotal role in accessing derivatives of phenanthro[3,2-b][1]benzothiophene, another PAH with potential carcinogenic properties. One synthetic approach leverages the reactivity of this compound in a Wittig reaction with an appropriate phosphonium ylide. This reaction generates a diarylalkene intermediate, which subsequently undergoes oxidative photocyclization to furnish the desired phenanthro[3,2-b][1]benzothiophene scaffold. []
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